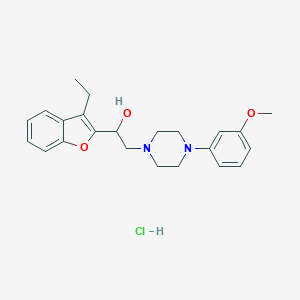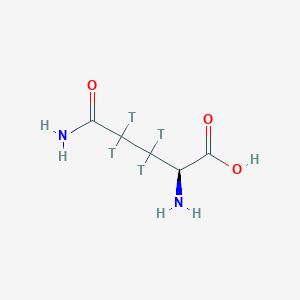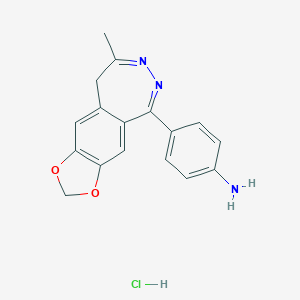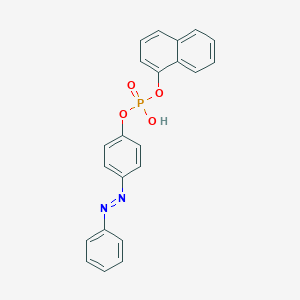
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride, also known as SKF-81297, is a synthetic compound that acts as a selective agonist of the dopamine D1 receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological conditions.
Mechanism of Action
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride acts as a selective agonist of the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a critical role in regulating cognitive function, reward, and motivation. Activation of the D1 receptor by alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride results in an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that mediate the effects of dopamine on neuronal function.
Biochemical and Physiological Effects
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride has been shown to enhance cognitive function, improve working memory, and reduce impulsivity in animal models. It has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents. In addition, it has been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride in lab experiments is its selectivity for the D1 receptor, which allows for the investigation of specific physiological and pathological conditions mediated by this receptor. Another advantage is its well-established pharmacological profile, which allows for the comparison of results across different studies. However, one limitation of using alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride is its relatively low potency compared to other D1 receptor agonists, which may require higher doses to achieve the desired effects.
Future Directions
There are several future directions for research on alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride. One area of interest is the investigation of the role of the D1 receptor in neuropsychiatric disorders, such as depression, anxiety, and bipolar disorder. Another area of interest is the development of more potent and selective D1 receptor agonists for use in preclinical and clinical studies. Finally, the use of alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Synthesis Methods
The synthesis of alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride involves a series of chemical reactions starting from commercially available starting materials. The first step is the condensation of 2-aminobenzyl alcohol with 3-ethyl-2-benzofuranone to form the benzofuranone derivative. The benzofuranone derivative is then reacted with 3-methoxyphenylpiperazine to form the piperazine derivative. Finally, the piperazine derivative is reduced with sodium borohydride to form alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride. The overall yield of the synthesis is approximately 10-15%.
Scientific Research Applications
Alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride has been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological conditions. It has been shown to enhance cognitive function, improve working memory, and reduce impulsivity in animal models. It has also been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
properties
CAS RN |
194099-58-6 |
|---|---|
Product Name |
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Molecular Formula |
C23H29ClN2O3 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-3-19-20-9-4-5-10-22(20)28-23(19)21(26)16-24-11-13-25(14-12-24)17-7-6-8-18(15-17)27-2;/h4-10,15,21,26H,3,11-14,16H2,1-2H3;1H |
InChI Key |
OFFFKQVXLHVYIQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC(=CC=C4)OC)O.Cl |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC(=CC=C4)OC)O.Cl |
synonyms |
alpha-(3-Ethyl-2-benzofuranyl)-4-(3-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)










![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)